4-(3-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolines. It is characterized by the presence of a chlorophenyl group at the 4-position and a hydroxy group at the 7-position on the tetrahydroquinoline ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with aniline derivatives, followed by cyclization using acid catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
- 4-(3-Bromophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
- 4-(3-Methylphenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c16-10-3-1-2-9(6-10)13-8-15(19)17-14-7-11(18)4-5-12(13)14/h1-7,13,18H,8H2,(H,17,19) |
InChI Key |
LELVWUSEARXXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.